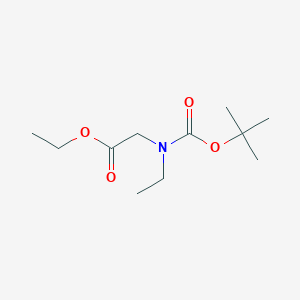
5-(3,4-Difluorophenyl)pyridin-2-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorophenyl)pyridin-2-amine, 95% (also known as 5-DFPP-2-A) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in water, ethanol, and other organic solvents. 5-DFPP-2-A has been studied for its potential use in medicinal chemistry, drug delivery, and other areas of research.
Scientific Research Applications
5-DFPP-2-A has been used in a variety of scientific research applications. It has been studied for its potential use in medicinal chemistry, drug delivery, and other areas of research. In particular, it has been used as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triacylglycerols. It has also been used as a substrate for the enzyme carboxylesterase, which is involved in the metabolism of xenobiotic compounds.
Mechanism of Action
5-DFPP-2-A is thought to act as an inhibitor of DGAT by binding to the enzyme's active site and preventing the transfer of acyl groups from acyl-CoA to diacylglycerol. It is also thought to act as a substrate for carboxylesterase, which hydrolyzes ester bonds in xenobiotic compounds.
Biochemical and Physiological Effects
The effects of 5-DFPP-2-A on biochemical and physiological processes are not yet fully understood. However, it has been shown to inhibit the activity of DGAT, which is involved in the synthesis of triacylglycerols. It has also been shown to act as a substrate for carboxylesterase, which is involved in the metabolism of xenobiotic compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-DFPP-2-A in laboratory experiments include its high solubility in water and organic solvents, its rapid reaction rate, and its high yields. However, the compound is toxic and should be handled with caution. Additionally, the effects of 5-DFPP-2-A on biochemical and physiological processes are not yet fully understood, so further research is needed in this area.
Future Directions
There are a number of potential future directions for research involving 5-DFPP-2-A. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicinal chemistry and drug delivery. Additionally, further research into its solubility, reaction rate, and yields could help to optimize its use in laboratory experiments. Finally, further study of its toxicity and safety profile could help to ensure its safe use in research and other applications.
Synthesis Methods
5-DFPP-2-A can be synthesized from 1,3-difluorobenzene and 2-aminopyridine. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, and is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and proceeds rapidly, with yields of up to 95%.
properties
IUPAC Name |
5-(3,4-difluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-7(5-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNZAUWUPLJYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)












